1-[2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxin-6-yl]ethan-1-one
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Overview
Description
1-[2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxin-6-yl]ethan-1-one is an organic compound characterized by its complex structure, which includes multiple trichloromethyl groups and a benzodioxin ring
Preparation Methods
The synthesis of 1-[2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxin-6-yl]ethan-1-one typically involves the chlorination of para-xylene, followed by a series of reactions to introduce the trichloromethyl groups and form the benzodioxin ring. Industrial production methods often utilize chlorination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxin-6-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acid chlorides.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The trichloromethyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include sulfur dioxide, hydrogen fluoride, and various catalysts.
Scientific Research Applications
1-[2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxin-6-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of high-performance materials such as Kevlar.
Mechanism of Action
The mechanism of action of 1-[2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxin-6-yl]ethan-1-one involves its interaction with molecular targets through its reactive trichloromethyl groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to various chemical transformations. The pathways involved include nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
1-[2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxin-6-yl]ethan-1-one can be compared with similar compounds such as:
1,4-Bis(trichloromethyl)benzene: This compound also contains trichloromethyl groups but lacks the benzodioxin ring, making it less complex.
1,4-Bis(trichloromethyl)-2,5-dichlorobenzene: This compound has additional chlorine atoms on the benzene ring, which can alter its reactivity and applications.
2,4-Bis(trichloromethyl)-4H-1,3-benzodioxin-6-amine:
Properties
CAS No. |
61719-93-5 |
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Molecular Formula |
C12H8Cl6O3 |
Molecular Weight |
412.9 g/mol |
IUPAC Name |
1-[2,4-bis(trichloromethyl)-4H-1,3-benzodioxin-6-yl]ethanone |
InChI |
InChI=1S/C12H8Cl6O3/c1-5(19)6-2-3-8-7(4-6)9(11(13,14)15)21-10(20-8)12(16,17)18/h2-4,9-10H,1H3 |
InChI Key |
DMRWCHNBSKRPDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(OC2C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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